1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially hydrogenated cinnoline core fused to a pyrazole ring substituted with a carboxylic acid group at position 2. The tetrahydrocinnolin moiety (C₈H₁₀N₂) consists of a six-membered ring fused to a five-membered ring, with two adjacent nitrogen atoms in the bicyclic system. While specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as a building block for kinase inhibitors or enzyme-targeting agents .
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)10-5-6-16(15-10)11-7-8-3-1-2-4-9(8)13-14-11/h5-7H,1-4H2,(H,17,18) |
InChI Key |
MVCHILGIRHLSJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Ketone Cyclocondensation
The pyrazole core is often synthesized via cyclocondensation between hydrazines and 1,3-diketones or α,β-unsaturated ketones. For the target compound, 5,6,7,8-tetrahydrocinnoline-3-carbaldehyde (1) serves as the ketone component, reacting with methyl hydrazinoacetate (2) under acidic conditions to yield the pyrazole intermediate (3) . Subsequent hydrolysis of the ester group affords the carboxylic acid derivative (4) (Scheme 1).
Scheme 1:
Reaction Conditions:
-
Cyclocondensation: 0.1 M HCl in ethanol, reflux for 12 hours.
-
Hydrolysis: 1 M NaOH in methanol, room temperature for 2 hours.
Yield:
Suzuki Cross-Coupling for Fragment Assembly
Tetrahydrocinnoline Boronic Acid Synthesis
The tetrahydrocinnoline fragment is functionalized with a boronic acid group at position 3 via palladium-catalyzed borylation. 3-Bromo-5,6,7,8-tetrahydrocinnoline (5) reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydrocinnoline (6) .
Pyrazole-3-Carboxylic Acid Halide Preparation
Pyrazole-3-carboxylic acid (7) is converted to its corresponding bromide (8) using PBr₃ in dichloromethane. This halide serves as the coupling partner for the boronic acid-functionalized tetrahydrocinnoline.
Scheme 2:
Reaction Conditions:
-
Suzuki coupling: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M), DME/H₂O (3:1), 80°C, 24 hours.
Yield: 60–72% after column chromatography.
One-Pot Tandem Cyclization-Hydrolysis
In Situ Pyrazole Formation
A tandem approach involves simultaneous construction of the pyrazole ring and tetrahydrocinnoline framework. Ethyl 3-(2-aminophenyl)propanoate (9) undergoes diazotization with NaNO₂/HCl, followed by cyclization with hydrazine hydrate to form tetrahydrocinnoline (10) . Reacting (10) with ethyl acetoacetate (11) in acetic acid generates the pyrazole ester (12) , which is hydrolyzed to (4) (Scheme 3).
Scheme 3:
Reaction Conditions:
-
Diazotization: 0–5°C, 1 hour.
-
Tetrahydrocinnoline (10) : 55%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine-ketone reaction, hydrolysis | 78–92 | 95–99 | High |
| Suzuki Coupling | Boronation, cross-coupling | 60–72 | 90–95 | Moderate |
| Tandem Cyclization | Diazotization, cyclization, hydrolysis | 55–70 | 85–90 | Low |
Advantages and Limitations:
-
Cyclocondensation : High yields and purity but requires pre-functionalized tetrahydrocinnoline aldehydes.
-
Suzuki Coupling : Modular but involves expensive palladium catalysts.
-
Tandem Cyclization : Cost-effective but lower yields due to multiple steps.
Critical Reaction Parameters
Solvent and Temperature Effects
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
The compound serves as a vital building block in organic chemistry. Its pyrazole and tetrahydrocinnoline moieties enable the synthesis of more complex molecules through various chemical reactions, including:
- Cyclization Reactions : The compound can undergo cyclization to form intricate structures, which are essential in drug design and development.
- Substitution Reactions : It can participate in nucleophilic and electrophilic substitution reactions, allowing for the modification of functional groups to enhance biological activity or alter physical properties .
Biological Research Applications
Antioxidant Properties
Recent studies have highlighted the potential antioxidant properties of derivatives of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid. Research indicates that compounds derived from this structure exhibit significant radical scavenging activity. For instance, a study evaluated various pyrazole derivatives for their ability to inhibit 15-lipoxygenase (15-LOX) and demonstrated promising results in reducing oxidative stress markers in vivo .
Mechanism of Action
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, influencing biological pathways related to oxidative stress and inflammation. The potential therapeutic effects include:
- Anti-inflammatory Actions : By inhibiting enzymes like 15-LOX, these compounds may reduce inflammation.
- Neuroprotective Effects : Given their antioxidant properties, they could protect neuronal cells from oxidative damage .
Industrial Applications
Material Science
In industry, this compound is being explored for its utility in producing specialized materials. Its chemical stability and unique properties make it suitable for applications in:
- Polymer Production : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
- Coatings : It may be used in formulations that require specific chemical resistance or durability .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid with structurally related compounds:
*Estimated molecular weight based on structural formula.
Key Structural and Functional Differences:
Core Heterocycle: The tetrahydrocinnolin core (target compound) contains adjacent nitrogen atoms in a bicyclic system, whereas tetrahydroquinazolin (CAS 1710846-02-8) features a six-membered ring with two non-adjacent nitrogens. This difference impacts electronic distribution and binding affinity in biological systems . Imidazole vs. Pyrazole: The imidazole derivative (CAS 1704082-24-5) has two adjacent nitrogen atoms in the five-membered ring, increasing basicity compared to pyrazole, where nitrogen atoms are separated by a carbon.
Functional Groups :
- Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group (pKa ~4-5) is more acidic than the carboxamide group in CAS 2097858-81-4, influencing ionization state under physiological conditions and interaction with target proteins .
Safety and Applications :
- The tetrahydroquinazolin derivative (CAS 1710846-02-8) has documented hazards (e.g., acute toxicity, skin corrosion), suggesting stringent handling requirements for analogs like the target compound .
- The imidazole analog (CAS 1704082-24-5) may exhibit distinct pharmacological profiles due to differences in heterocycle basicity and steric effects .
Research Findings and Implications
- Synthetic Utility : All compounds share a carboxylic acid or related polar group, making them valuable intermediates for synthesizing bioactive molecules, such as kinase inhibitors or G-protein-coupled receptor modulators.
- Safety Considerations : While toxicity data for the target compound are unavailable, the hazards observed in the tetrahydroquinazolin analog (CAS 1710846-02-8) underscore the need for precautionary handling of structurally related compounds .
Biological Activity
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazoles, which are known for various pharmacological properties including anti-inflammatory, antifungal, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to standard chemotherapeutics.
Antifungal Activity
The antifungal potential of this compound has also been explored. Pyrazole derivatives are known to disrupt fungal cell wall synthesis and metabolism.
Research Findings : A study reported that this compound exhibited antifungal activity against several pathogenic fungi including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for C. albicans, indicating promising antifungal properties.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes in metabolic pathways essential for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity.
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl group | Increased anticancer activity |
| 2 | Hydroxyl group | Enhanced antifungal activity |
| 3 | Fluorine atom | Improved selectivity towards cancer cells |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid, and how can structural integrity be validated?
- Methodology :
- Synthesis : Utilize multi-step condensation reactions, starting with the functionalization of the tetrahydrocinnoline core followed by coupling with a pyrazole-carboxylic acid derivative. For example, cyclocondensation of hydrazine derivatives with cyclic ketones can yield the tetrahydrocinnoline scaffold . Subsequent Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may introduce the pyrazole moiety .
- Validation : Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) and structural identity using - and -NMR (DMSO-, 400 MHz) to resolve aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodology :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Avoid dust formation during weighing .
- Storage : Store in sealed containers under inert gas (argon/nitrogen) at –20°C in a dry, ventilated environment. Monitor for decomposition products (e.g., nitrogen oxides) via periodic FT-IR analysis .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol, followed by UV-Vis spectrophotometry (λ = 260–300 nm) to quantify saturation points.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., decarboxylation or ring-opening) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) for cross-coupling efficiency. Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (DMF vs. THF), and reaction time (12–48 hrs) .
- Purification : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor yield vs. purity trade-offs using mass balance calculations .
Q. What structural modifications enhance the compound’s biological activity, and how are structure-activity relationships (SAR) elucidated?
- Methodology :
- Analog Synthesis : Introduce substituents (e.g., methyl, fluoro) to the pyrazole or cinnoline rings. For example, fluorination at the pyrazole 4-position may improve metabolic stability .
- SAR Analysis : Test analogs in enzyme inhibition assays (e.g., JAK-STAT pathway targets). Correlate substituent electronic effects (Hammett σ values) with IC data .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., JAK2 kinase domain). Validate predictions with molecular dynamics simulations (AMBER force field) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (carboxylic acid group) and hydrophobic regions (tetrahydrocinnoline ring) using MOE or Discovery Studio .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity between structurally similar analogs?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, differences in IC values may arise from varying ATP concentrations in kinase assays .
- Counter-Screening : Test analogs against off-target receptors (e.g., GPCRs) to rule out non-specific effects .
Q. Why do different analytical methods report varying purity levels for the same batch?
- Methodology :
- Method Validation : Cross-validate HPLC (UV detection) with -NMR integration or qNMR. For example, residual solvents (DMSO) may inflate HPLC purity estimates .
- Impurity Profiling : Use HR-MS to identify low-abundance byproducts (e.g., dimerization or oxidation artifacts) .
Tables for Key Data
Table 1 : Synthetic Routes and Yields
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclocondensation | — | EtOH | 80 | 65 | 92 | |
| Suzuki-Miyaura Coupling | Pd(PPh) | DMF | 100 | 78 | 95 |
Table 2 : Stability Under Accelerated Conditions
| Condition | Degradation Products | % Remaining (4 weeks) | Reference |
|---|---|---|---|
| 40°C/75% RH | Decarboxylated derivative | 85 | |
| Light Exposure (UV) | Ring-opened byproduct | 72 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
